Acetic acid, fluorothio-, S-phenyl ester, commonly referred to as a phenyl thioester of acetic acid, is a chemical compound characterized by its unique structure that includes both an acetic acid moiety and a fluorothio group. The general formula for this compound can be represented as C9H9FOS, indicating the presence of carbon, hydrogen, fluorine, oxygen, and sulfur atoms. This compound is part of the broader class of thioesters, which are known for their reactivity and importance in various chemical processes.
Thioesters are similar to esters but contain a sulfur atom in place of the oxygen atom found in traditional esters. The presence of the fluorothio group adds to its chemical uniqueness and potential reactivity, making it an interesting subject for research in organic chemistry.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Several methods exist for synthesizing acetic acid, fluorothio-, S-phenyl ester:
Acetic acid, fluorothio-, S-phenyl ester has potential applications in various fields:
Several compounds share structural similarities with acetic acid, fluorothio-, S-phenyl ester. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phenyl acetate | Ester | Simple aromatic ester used widely as a solvent |
| Acetophenone | Ketone | Contains a carbonyl group adjacent to an aromatic ring |
| Thioacetic acid | Thioester | Contains a sulfur atom directly bonded to an acetyl group |
| 4-Fluorophenyl acetate | Fluorinated Ester | Incorporates a fluorine atom enhancing reactivity |
The uniqueness of acetic acid, fluorothio-, S-phenyl ester lies in its combination of both thioester and fluoroalkyl functionalities, which may provide distinct reactivity patterns compared to other esters and thioesters.
Nucleophilic thioacylation involves the reaction of a thiol nucleophile with an activated acyl donor. For acetic acid, fluorothio-, S-phenyl ester, this typically entails the use of fluorinated acetyl chloride or anhydride derivatives reacting with thiophenol. Computational studies indicate that thioesters exhibit enhanced reactivity compared to oxoesters in nucleophilic acyl substitutions, particularly with amines and carbanions, due to reduced delocalization energy losses in transition states.
A representative synthesis begins with the treatment of 2-fluoroacetic acid with thionyl chloride to form 2-fluoroacetyl chloride. Subsequent reaction with thiophenol in the presence of a base such as triethylamine yields the target compound. The reaction proceeds via an intermediate tetrahedral transition state, where the sulfur atom’s polarizability facilitates nucleophilic attack.
Table 1: Comparison of Thioacylation Reaction Conditions
| Acyl Donor | Nucleophile | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Fluoroacetyl chloride | Thiophenol | Triethylamine | 78 | |
| 2-Fluoroacetic anhydride | Thiophenol | Pyridine | 65 |
The choice of base significantly impacts efficiency, with tertiary amines like triethylamine minimizing side reactions such as hydrolysis. Recent work has also explored microwave-assisted thioacylation, reducing reaction times from hours to minutes while maintaining yields above 70%.
Introducing fluorine into the acetyl moiety requires specialized reagents to ensure regioselectivity and stability. Diazabicycloundecene (DBU)-mediated coupling of fluorinated acetyl precursors with thiophenol derivatives has emerged as a robust method. The electron-withdrawing nature of fluorine increases the electrophilicity of the acyl carbon, enhancing reaction rates with sulfur nucleophiles.
Notably, the use of 2-fluoroacetic acid activated by N,N’-dicyclohexylcarbodiimide (DCC) enables efficient coupling under mild conditions. This method avoids the formation of toxic byproducts associated with traditional halogenation reagents. For example, DCC-activated 2-fluoroacetic acid reacts with thiophenol at 0°C to afford the thioester in 85% yield.
Fluorine’s electronegativity also stabilizes the thioester bond against hydrolysis, making the compound suitable for aqueous-phase reactions. This stability is attributed to inductive effects that reduce electron density at the carbonyl carbon, as confirmed by nuclear magnetic resonance (NMR) studies.
Solid-phase synthesis offers advantages in purity and scalability, particularly for peptide thioesters. The 3-carboxypropanesulfonamide safety-catch linker has been adapted for acetic acid, fluorothio-, S-phenyl ester production. This linker remains stable during Fmoc-based peptide elongation but undergoes activation via alkylation (e.g., iodoacetonitrile) to enable thiolysis.
Table 2: Solid-Phase Synthesis Parameters
| Resin Type | Activation Reagent | Thiol | Yield (%) | Reference |
|---|---|---|---|---|
| Pam resin | Iodoacetonitrile | Thiophenol | 82 | |
| Wang resin | Diazomethane | 4-Mercaptophenol | 75 |
Key optimizations include:
Recent advancements integrate flow chemistry with solid-phase platforms, enabling continuous production and real-time monitoring of intermediate formation.
| Substrate | Diene/Dienophile | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| (E)-4-methylhexa-3,5-dien-1-ol | Diene | 85-92 | Exclusive endo | Eur. J. Org. Chem. 2017 [5] |
| 3-Isopropyl acrylate thioesters | Dienophile | 75-88 | High endo selectivity | J. Am. Chem. Soc. 1984 [9] |
| Bicyclic lactone precursors | Product | 70-85 | High stereoselectivity | Org. Lett. 2024 [4] |
| Chiral thioester dienophiles | Dienophile | 80-95 | ee >90% | Various [9] [6] |
| N-acetylcysteamine thioesters | Dienophile | 85-98 | dr >20:1 | Org. Lett. 2024 [4] |
The mechanistic understanding of these transformations has been enhanced through detailed computational studies, which reveal that the reaction proceeds through a concerted pathway with simultaneous bond formation [7] [10]. The presence of electron-withdrawing groups on the dienophile component, such as the fluorothio moiety in acetic acid, fluorothio-, S-phenyl ester, significantly enhances the reaction rate and selectivity by lowering the lowest unoccupied molecular orbital energy of the dienophile [7] [10].
The field of organocatalytic α-functionalization of thioesters has experienced remarkable growth, with acetic acid, fluorothio-, S-phenyl ester serving as a prototypical substrate for developing new asymmetric methodologies [11] [12] [13]. These transformations capitalize on the enhanced acidity of the α-hydrogen atoms adjacent to the thioester carbonyl group, facilitating enolate formation under mild conditions with minimal catalyst loadings [12] [13].
One of the most significant developments in this area has been the asymmetric Michael reaction of α-trifluoromethyl thioesters with α,β-unsaturated aldehydes, catalyzed by diphenylprolinol silyl ether [14]. This transformation proceeds with excellent enantioselectivity, typically exceeding 95% enantiomeric excess, and demonstrates the unique reactivity profile of fluorinated thioester substrates [14]. The resulting Michael products, although generated as mixtures of syn- and anti-isomers, can be readily transformed into single isomers of various useful compounds, including lactones, lactams, piperidines, and dihydropyrans containing trifluoromethyl groups [14].
The development of organocatalytic Mannich-type reactions of trifluoroethyl thioesters has provided an expedient and diastereoselective approach to protected β-amino acids [15]. These reactions demonstrate remarkable substrate scope, with various thioesters proving reactive with different imines under mild conditions to provide β-amino acids in good yields [15]. The chemistry has been successfully extended to both diastereoselective and enantioselective variants, opening new avenues for the synthesis of chiral amino acid derivatives [15].
Recent advances in β-keto thioester chemistry have highlighted the exceptional nucleophilic reactivity of these substrates in organocatalytic transformations [12] [13]. The use of thioesters as nucleophiles represents a paradigm shift in organic synthesis, with gentle enolization requiring minimal catalyst loadings and achieving enantiomeric excesses surpassing 95% under ambient conditions [12] [13]. Total conversions can be accomplished in as little as 6 hours, demonstrating the efficiency of these processes [12] [13].
The exceptional reactivity of thioesters, combined with their tolerance to water, has enabled the development of reactions utilizing the hydrophobic effect [12] [13]. These aqueous-based transformations result in dramatically reduced reaction times, as short as 15 minutes, while maintaining or even enhancing stereoselectivity compared to analogous reactions conducted in dichloromethane [12] [13]. Additionally, reactions performed in perfluorinated solvents have been shown to outpace their homogeneous counterparts in organic solvents, delivering products in shorter timeframes with comparable stereoselectivity [12] [13].
| Reaction Type | Catalyst | Substrate | ee (%) | Yield (%) | Conditions |
|---|---|---|---|---|---|
| Michael Addition | Diphenylprolinol silyl ether | α-CF₃ thioesters | >95 | 75-90 | Room temperature, 6h [14] |
| Mannich Reaction | Chiral squaramides | Trifluoroethyl thioesters | 86-99 | 70-95 | Mild conditions [15] |
| α-Fluorination | Pyrrolidine-based | Aldehyde precursors | 90-99 | 80-95 | One-pot procedure [16] |
| β-Keto thioester reactions | Squaramide (0.1 mol%) | β-Keto thioesters | 93 | 86 | Ambient conditions [12] |
| Asymmetric alkylation | Bifunctional aminothiourea | ω-Hydroxy-α,β-unsaturated thioesters | 85-95 | 75-88 | Different solvents [17] |
The mechanistic basis for the enhanced reactivity of thioesters in organocatalytic processes stems from their ability to form more stabilized enolate intermediates compared to their oxygen counterparts [11] [12]. The larger atomic radius and lower electronegativity of sulfur compared to oxygen result in longer and more polarizable carbon-sulfur bonds, facilitating nucleophilic attack and subsequent transformations [11] [12].
Transition metal-catalyzed cross-coupling reactions of thioesters, including acetic acid, fluorothio-, S-phenyl ester, have emerged as powerful tools for carbon-carbon and carbon-heteroatom bond formation [18] [19]. These transformations exploit the unique ability of thioesters to undergo oxidative addition with low-valent transition metal species, generating acyl-metal-sulfur intermediates that can participate in various coupling processes [18] [19].
Nickel-catalyzed cross-coupling protocols have been developed for straightforward carbon-sulfur bond formation, demonstrating broad substrate tolerance [22] [23]. Various mercaptans and a wide range of ester and amide substrates bearing diverse substituents are accommodated in these processes, which afford products in good to excellent yields [22]. Additionally, intramolecular protocols for thioether synthesis starting from thioesters have been established, with applications demonstrated in benzothiophene synthesis [22].
Rhodium-catalyzed transformations of thioesters have revealed unique reactivity patterns, particularly in decarbonylative processes [24] [25] [26]. The Wilkinson complex RhCl(PPh₃)₃ has been shown to catalyze equilibrating alkylthio exchange reactions between thioesters and disulfides [24]. Intramolecular decarbonylation reactions proceed efficiently with [Rh(cod)Cl]₂ catalysts, achieving up to 98% yields across more than 25 examples [26]. Notable features of these rhodium-catalyzed processes include the absence of phosphine ligands, inorganic bases, and other additives, combined with excellent functional group tolerance toward aryl chlorides and bromides [26].
Copper-catalyzed thioester synthesis has been accomplished through direct coupling of aldehydes with thiols in aqueous media [27]. The use of copper(I) chloride as catalyst with tert-butyl hydroperoxide as oxidant enables functional group tolerance including chloro, trifluoromethyl, bromo, iodo, nitrile, ester, and thiophene substituents [27]. These reactions are performed in water without the use of surfactants, providing an environmentally benign approach to thioester synthesis [27].
Ruthenium-catalyzed hydrogenation of thioesters has been developed using acridine-based complexes without requiring additives [28] [29]. The reaction mechanism involves initial coordination of the thioester to the ruthenium center, followed by hydride transfer and subsequent transformations leading to alcohol and thiol products [28] [29]. The catalytic system demonstrates remarkable efficiency under mild conditions, operating at room temperature under relatively low hydrogen pressure [28] [29].
| Metal Catalyst | Reaction Type | Substrate Scope | Yield (%) | Key Features | Temperature (°C) |
|---|---|---|---|---|---|
| Palladium | Decarbonylative coupling | Aryl thioesters + boronic acids | 75-95 | Base-free conditions [20] | 80-120 |
| Nickel | C-S bond formation | Thioesters + aryl halides | 68-94 | Broad functional group tolerance [22] | RT-100 |
| Rhodium | Intramolecular decarbonylation | Aromatic thioesters | 80-98 | Phosphine-free, gram scale [26] | 160 |
| Copper | Thioester synthesis | Aldehydes + thiols | 31-94 | Water-based, no surfactant [27] | RT |
| Ruthenium | Hydrogenation | Various thioesters | 85-95 | No additives required [28] | RT |
The mechanistic understanding of these metal-catalyzed processes has been significantly advanced through computational and experimental studies [30] [31]. Density functional theory calculations have unveiled detailed reaction pathways, revealing that sterics play a crucial role in determining catalytic performance [30] [31]. The insertion of bulky substituents near the carbonyl group of the thioester dramatically affects reactivity, while modifications at the sulfur ligand position have minimal impact [30] [31].
Density functional theory calculations have emerged as the primary computational approach for investigating thioester activation mechanisms, particularly for fluorinated systems such as acetic acid, fluorothio-, S-phenyl ester [1] [2] [3]. The computational framework for analyzing thioester reactivity typically employs hybrid functionals including B3LYP, M06, and range-separated functionals such as ωB97X-D, which have demonstrated superior performance in modeling the electronic structure of sulfur-containing compounds [1] [3] [4].
The activation of thioesters through nucleophilic attack involves a characteristic stepwise mechanism where the formation of a tetrahedral intermediate represents the critical transition state [2] [5]. For acetic acid, fluorothio-, S-phenyl ester, density functional theory studies reveal that the rate-determining step corresponds to the nucleophilic attack on the carbonyl carbon, with calculated activation energies ranging from 13.6 to 40.5 kcal/mol depending on the computational method and solvent environment [6] [7] [8]. The molecular orbital analysis demonstrates that the lowest unoccupied molecular orbital is predominantly localized on the carbonyl carbon and the adjacent fluorine-substituted carbon, creating an enhanced electrophilic center that facilitates nucleophilic approach [10].
Computational studies utilizing basis sets ranging from 6-31G(d) to aug-cc-pVTZ have established that thioester activation proceeds through product-like transition states, characterized by significant C-S bond elongation and partial formation of the C-nucleophile bond [11] [2] [12]. The electronic reorganization during activation involves substantial charge redistribution, with natural bond orbital analysis revealing increased positive charge density on the carbonyl carbon and decreased electron density in the C-S bonding region [1] [6].
| Parameter | Typical Values | References |
|---|---|---|
| DFT Functional | B3LYP, M06, ωB97X-D | [1] [3] [4] |
| Basis Set | 6-31G(d), cc-pVDZ, aug-cc-pVTZ | [1] [12] [6] |
| Activation Energy Range (kcal/mol) | 13.6 - 40.5 | [6] [7] [8] |
| Solvent Model | PCM, SMD, Explicit solvation | [8] [13] |
| Temperature (K) | 298 - 400 | [2] [7] |
| Transition State Character | Product-like for thioester reactions | [11] [2] |
The computational analysis of thioester activation energies reveals significant dependence on the substituent effects and molecular environment. Studies employing the empirical valence bond method combined with molecular dynamics simulations have demonstrated that the stabilization of the transition state is critically dependent on the electronic properties of both the acyl and thiol components [7]. For fluorinated thioesters, the presence of the fluorine substituent creates additional stabilization through electrostatic interactions and inductive effects, leading to reduced activation barriers compared to non-fluorinated analogues [4] [14].
Density functional theory calculations have consistently shown that the mechanism of thioester activation involves considerable charge transfer from the nucleophile to the electrophilic carbonyl center [15] [5]. The computational analysis of frontier molecular orbitals indicates that the energy gap between the highest occupied molecular orbital of the nucleophile and the lowest unoccupied molecular orbital of the thioester serves as a reliable predictor of reactivity, with smaller energy gaps correlating with enhanced reaction rates [16] [17].
The incorporation of fluorine substituents in acetic acid, fluorothio-, S-phenyl ester profoundly influences transition state geometries through both electronic and steric mechanisms [16] [12] [18]. Computational investigations utilizing high-level quantum chemical methods have revealed that fluorine substitution creates distinctive geometric perturbations in the transition state structures, fundamentally altering the reaction coordinate and energetics of nucleophilic processes [19] [20].
Density functional theory analysis demonstrates that fluorine atoms exert a pronounced inductive effect that modifies the electrostatic potential surface around the reactive center [12] [21]. The electronegativity of fluorine (4.0 on the Pauling scale) results in significant electron withdrawal from the carbon framework, creating enhanced positive charge density at the carbonyl carbon and facilitating nucleophilic approach [18] [20]. Computational studies have quantified this effect through natural population analysis, revealing charge redistributions of 0.2-0.4 electronic units upon fluorine substitution [16] [12].
The geometric consequences of fluorine substitution manifest in several key structural parameters of the transition state. Bond length analysis reveals that C-F bonds exhibit minimal variation (typically 1.35-1.37 Å) across different transition state configurations, reflecting the strong ionic character of the carbon-fluorine interaction [11] [18]. However, the C-S bond length in the transition state shows significant elongation (from 1.82 Å in the ground state to 2.1-2.3 Å in the transition state) when fluorine is present, indicating enhanced leaving group ability of the phenylthio moiety [2] [6].
| System | Energy Effect | Magnitude | Reference |
|---|---|---|---|
| Fluorinated benzenes | Lowered HOMO-LUMO gap | 0.5-1.2 eV gap reduction | [16] |
| Trifluoromethyl groups | Stabilized transition states | 2-5 kcal/mol stabilization | [12] [20] |
| Alpha-fluorinated carbons | Destabilized through inductive effect | 3-8 kcal/mol destabilization | [18] [21] |
| Fluoroalkyl thioesters | Enhanced electrophilicity | Variable, system dependent | [4] [14] |
| Aromatic fluorine substitution | Altered π-system interactions | 0.3-0.8 eV energy shifts | [19] |
Angular analysis of transition state geometries reveals that fluorine substitution induces systematic changes in bond angles around the reactive center [11] [12]. The O-C-S angle typically decreases from 125° in non-fluorinated systems to 120-122° in fluorinated analogues, reflecting the increased s-character in the carbonyl carbon hybridization [18]. Computational frequency analysis confirms that these geometric changes correspond to genuine transition states, with characteristic imaginary frequencies ranging from 400-800 cm⁻¹ for the reaction coordinate mode [1] [6].
The unique electronic properties of fluorine create complex resonance and hyperconjugative effects that influence transition state stability [20]. Quantum chemical calculations reveal that while fluorine substitution destabilizes α-radicals inductively, it provides slight stabilization through resonance interactions involving the C-F σ* orbitals [20]. Natural bond orbital analysis demonstrates that this stabilization arises from n→σ* interactions between nucleophile lone pairs and the C-F antibonding orbitals, contributing 2-4 kcal/mol to transition state stabilization [12] [4].
The computational analysis of fluorine effects on aromatic systems reveals additional complexities in transition state geometries [19]. For acetic acid, fluorothio-, S-phenyl ester, the phenyl ring adopts a slightly twisted conformation in the transition state, with dihedral angles deviating 5-15° from planarity to optimize orbital overlap with the reaction center [19]. This geometric distortion facilitates electron delocalization into the aromatic π-system, providing additional stabilization estimated at 1-3 kcal/mol [16] [19].
Solvent coordination significantly modifies the impact of fluorine substitution on transition state geometries [8] [13]. Computational studies employing explicit solvation models demonstrate that polar solvents preferentially coordinate to fluorine atoms, creating solvent-substrate clusters that alter the effective geometry of the transition state [22] [23]. The formation of hydrogen bonds between protic solvents and fluorine atoms results in C-F bond elongation of 0.02-0.05 Å and corresponding changes in reaction energetics [8].
Solvent effects play a decisive role in determining the kinetics and thermodynamics of nucleophilic processes involving acetic acid, fluorothio-, S-phenyl ester, with computational modeling revealing complex interactions that extend far beyond simple dielectric stabilization [8] [13]. The implementation of continuum solvation models, molecular dynamics simulations, and explicit solvation approaches has provided detailed mechanistic insights into how different solvent environments modulate reaction pathways and activation energies [24] [25] [26].
Computational studies employing the polarizable continuum model and solvation model based on density have demonstrated that solvent polarity exerts dramatic effects on thioester reactivity [8]. Water, with its high dielectric constant (78.4), provides substantial stabilization of ionic intermediates and transition states through electrostatic interactions, serving as the baseline for comparative solvent studies [8] [27]. The computational analysis reveals that the activation free energy in aqueous solution reflects a delicate balance between ground state destabilization and transition state stabilization, with the latter effect typically dominating for nucleophilic substitution reactions [8].
Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide create markedly different solvation environments that can enhance reaction rates by factors of 10³-10⁷ compared to water [8]. Density functional theory calculations combined with molecular dynamics simulations reveal that these solvents promote dissociative reaction pathways by selectively stabilizing cationic intermediates while providing minimal stabilization to the neutral reactants [8]. The enhanced reactivity in acetonitrile has been attributed to the formation of ion-pair intermediates, where the acetonitrile molecules coordinate preferentially to cationic centers through their nitrogen lone pairs [26].
| Solvent Type | Dielectric Constant | Rate Enhancement | Mechanism Effect | Reference |
|---|---|---|---|---|
| Water | 78.4 | Baseline | Stabilizes ionic intermediates | [8] [27] |
| Acetonitrile | 37.5 | 10³-10⁶ fold | Promotes dissociative pathways | [8] |
| DMSO | 46.7 | 10⁶-10⁷ fold | Reduces hydrogen bonding | [8] |
| Cyclohexane | 2.0 | 2×10⁹ fold | Favors non-polar intermediates | [8] |
| Alcohols | 11.6-32.6 | Variable | pH-dependent effects | [22] [8] |
The computational modeling of hydrogen bonding interactions reveals profound effects on nucleophilic processes involving fluorinated thioesters [22] [8]. Molecular dynamics simulations demonstrate that protic solvents form extensive hydrogen bond networks with both the carbonyl oxygen and the fluorine substituent, creating a complex solvation shell that dynamically reorganizes during the reaction coordinate [24]. The analysis of radial distribution functions indicates that water molecules within 3.5 Å of the fluorine atom exhibit enhanced residence times, suggesting strong electrostatic interactions that influence the transition state geometry [22].
Non-polar solvents such as cyclohexane create dramatically different reaction environments, with computational studies revealing rate enhancements exceeding 10⁹-fold compared to aqueous conditions [8]. The mechanistic origin of this extraordinary acceleration has been attributed to the elimination of competitive hydrogen bonding interactions and the reduced dielectric stabilization of ionic species, which shifts the reaction mechanism toward more concerted pathways [8]. Density functional theory calculations in implicit cyclohexane demonstrate that the transition state adopts a more compact geometry with enhanced orbital overlap between the nucleophile and electrophile [8].
The computational analysis of alcohol solvents reveals complex pH-dependent effects that arise from the dual nature of alcohols as both hydrogen bond donors and acceptors [22] [8]. Molecular dynamics simulations in methanol and ethanol demonstrate that these solvents can participate directly in the reaction mechanism through proton transfer processes, creating alternative reaction pathways with distinct energetic profiles [22]. The formation of alcohol-substrate hydrogen bonds modifies the electrostatic environment around the reactive center, with calculated binding energies ranging from 3-8 kcal/mol depending on the alcohol structure [8].
Explicit solvation modeling using molecular dynamics simulations has revealed the importance of solvent dynamical effects in nucleophilic processes [24] [25]. The computational analysis demonstrates that solvent molecules undergo coordinated motion during the reaction, with correlation times ranging from picoseconds to nanoseconds depending on the solvent viscosity and polarity [24]. These dynamical effects contribute to the activation entropy, with calculated values showing significant variations between different solvent environments [8].
The modeling of fluorinated solvent systems provides additional insights into the unique solvation behavior of acetic acid, fluorothio-, S-phenyl ester [22] [23]. Computational studies employing fluorinated alcohols and ethers reveal that these solvents create specialized microenvironments through fluorine-fluorine interactions, leading to enhanced solubility and altered reaction kinetics [23]. The formation of fluorophilic domains has been observed in molecular dynamics simulations, where fluorinated regions of the substrate preferentially associate with fluorinated solvent molecules [22].